molecular formula C24H26FN3O3 B2407931 4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine CAS No. 1775552-76-5

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine

Cat. No.: B2407931
CAS No.: 1775552-76-5
M. Wt: 423.488
InChI Key: QHVYZKQBOBWSBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(4-methoxyphenyl)propanoyl]piperidine is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Platinum(II) Complexes Involving Piperidine Derivatives : A study by Kritchenkov et al. (2013) discussed a compound structurally similar to our target molecule, which was used in platinum(II) complexes. These complexes exhibited certain crystallographic properties and could have potential applications in materials science or catalysis.

  • Synthesis and Biological Evaluation of Piperazine Derivatives : In a study by Sanjeevarayappa et al. (2015), a similar compound was synthesized and characterized. This research explored the compound's crystal structure and evaluated its antibacterial and anthelmintic activities, suggesting potential applications in pharmaceuticals and medicinal chemistry.

  • Hybrid Molecules Derived from Norfloxacin : Menteşe et al. (2013) explored the synthesis of hybrid molecules derived from norfloxacin, incorporating structures related to our compound of interest. Their study, found here, focused on creating compounds with potential antimicrobial activities, indicating possible applications in developing new antibiotics.

  • Antimicrobial Activities of Triazole Derivatives : Bektaş et al. (2007) investigated the antimicrobial properties of certain 1,2,4-triazole derivatives, including structures similar to the target compound. The study, accessible here, demonstrated potential applications in antimicrobial drug development.

  • Synthesis for PET Radiotracers : A study by Katoch-Rouse and Horti (2003) involved the synthesis of a compound for potential use as a PET radiotracer, highlighting its application in medical imaging and neuroscience research.

  • Design and Synthesis of Azole Derivatives : Başoğlu et al. (2013) conducted research on azole derivatives, including compounds structurally related to the target molecule. Their work, detailed here, explored these compounds' antimicrobial activities, suggesting their use in developing new antimicrobial agents.

  • Conformationally Restricted Butyrophenones : A study by Raviña et al. (2000) involved the synthesis of novel butyrophenones using structures similar to the target compound. This research may have implications for developing new antipsychotic drugs.

Properties

IUPAC Name

1-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3/c1-30-21-9-2-17(3-10-21)4-11-23(29)28-14-12-18(13-15-28)16-22-26-24(27-31-22)19-5-7-20(25)8-6-19/h2-3,5-10,18H,4,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYZKQBOBWSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.